

# A Comprehensive Technical Guide to 2-Methyl-6-(trifluoromethyl)aniline

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## Compound of Interest

Compound Name: 2-Methyl-6-(trifluoromethyl)aniline

Cat. No.: B1314220

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Initial Clarification: The molecular weight of 175.15 g/mol is correct for the molecular formula  $C_8H_8F_3N$ , which corresponds to **2-Methyl-6-(trifluoromethyl)aniline** and its isomers. This guide focuses specifically on the **2-Methyl-6-(trifluoromethyl)aniline** isomer (CAS No. 88301-98-8).

## Executive Summary

**2-Methyl-6-(trifluoromethyl)aniline** is a fluorinated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a sterically hindering methyl group and a potent electron-withdrawing trifluoromethyl group ortho to the amine, imparts specific chemical properties that are of interest in the design of novel pharmaceuticals and advanced materials. The trifluoromethyl moiety is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in drug discovery programs. This document provides a detailed overview of the known properties, synthesis, and potential applications of this compound, with a focus on its utility for researchers in the pharmaceutical and chemical industries.

## Chemical and Physical Properties

The physicochemical properties of **2-Methyl-6-(trifluoromethyl)aniline** are summarized in the table below. These properties are crucial for designing reaction conditions, purification

protocols, and for understanding the compound's pharmacokinetic profile in potential drug candidates.

Property	Value	Reference(s)
IUPAC Name	2-Methyl-6-(trifluoromethyl)aniline	[1]
Synonyms	2-Amino-3-methylbenzotrifluoride	[1]
CAS Number	88301-98-8	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> F <sub>3</sub> N	[1][2]
Molecular Weight	175.15 g/mol	[2]
Physical Form	Colorless to White to Yellow-brown Liquid or Solid	
Boiling Point	198.8 °C at 760 mmHg	[3]
Density	1.238 g/cm <sup>3</sup>	
Refractive Index	1.481	[4]
Storage Conditions	Store in a dark, dry, and sealed container; freezer storage at -20°C is recommended.	[4]

## Spectroscopic Data

As of the latest literature review, publicly accessible, experimentally determined spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **2-Methyl-6-(trifluoromethyl)aniline** (CAS 88301-98-8) is limited. Several suppliers indicate that this data is available upon request with purchase.[4] However, based on the chemical structure, the following spectral characteristics can be anticipated:

- <sup>1</sup>H NMR: Aromatic protons would likely appear as multiplets in the range of 7.0-7.5 ppm. The methyl protons would present as a singlet around 2.2-2.5 ppm. The amine protons would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

- $^{13}\text{C}$  NMR: The trifluoromethyl carbon would exhibit a quartet due to coupling with the fluorine atoms. Aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the trifluoromethyl group showing a characteristic quartet. The methyl carbon would be found in the aliphatic region, typically around 15-20 ppm.
- IR Spectroscopy: Characteristic N-H stretching bands for a primary amine would be expected in the region of 3300-3500  $\text{cm}^{-1}$ . Strong C-F stretching bands would be prominent in the 1100-1300  $\text{cm}^{-1}$  region. Aromatic C-H and C=C stretching bands would also be present.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 175$ . Fragmentation patterns would likely involve the loss of the trifluoromethyl group or parts of the aromatic ring.

## Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-Methyl-6-(trifluoromethyl)aniline** are not readily available in peer-reviewed literature, a general synthetic approach can be proposed based on established organic chemistry transformations. A common route involves the nitration of a suitable toluene precursor, followed by reduction of the nitro group to an amine.

### Hypothetical Synthetic Protocol

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

Reaction: Nitration of 2-bromo-1-methyl-3-(trifluoromethyl)benzene followed by reduction.

Materials:

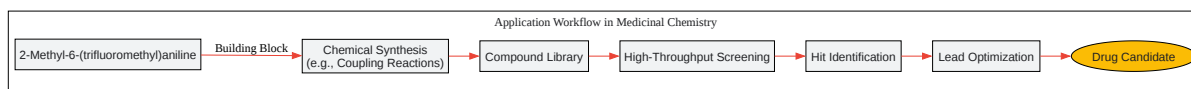
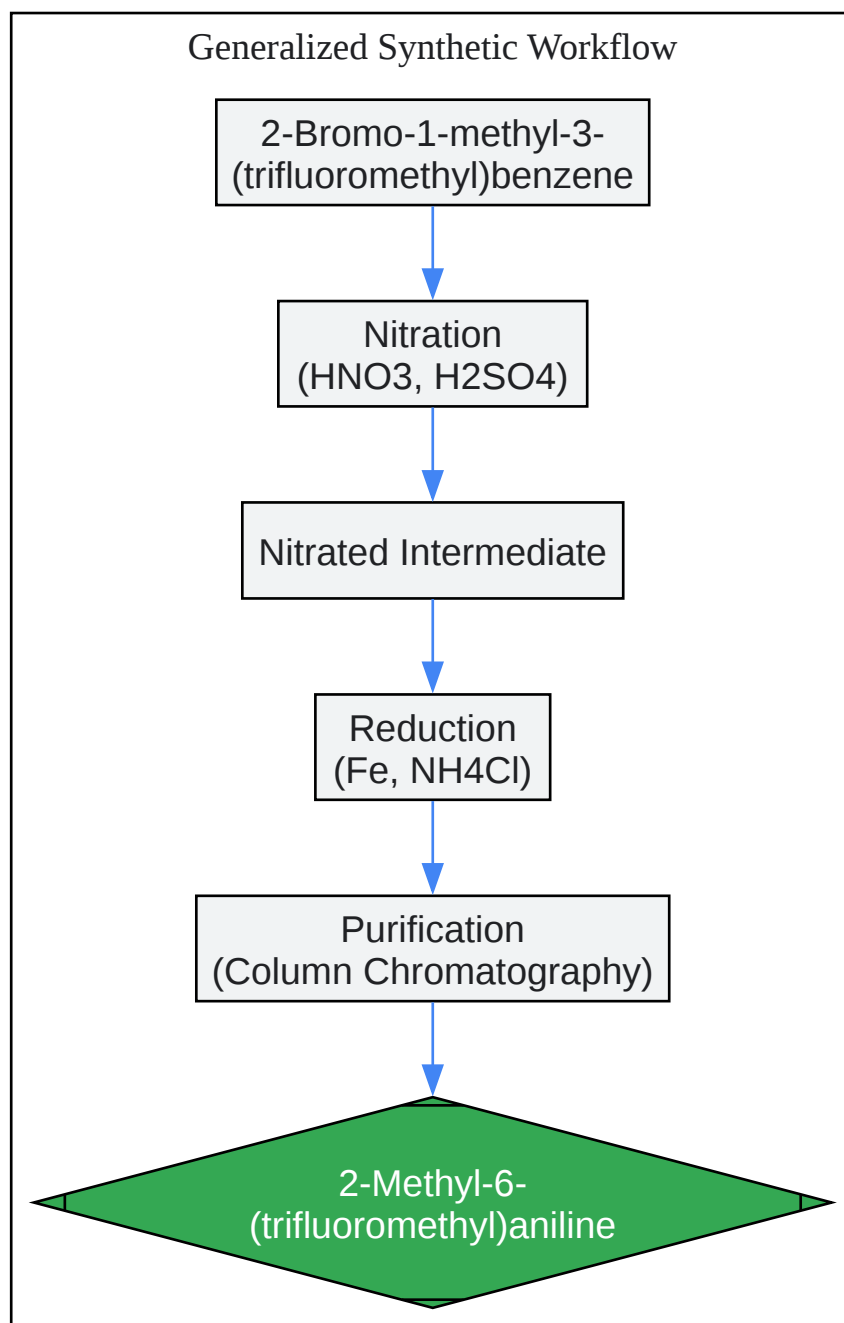
- 2-bromo-1-methyl-3-(trifluoromethyl)benzene
- Fuming nitric acid
- Concentrated sulfuric acid
- Iron powder

- Ammonium chloride
- Ethanol
- Water
- Dichloromethane
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Nitration:
  1. To a stirred solution of concentrated sulfuric acid, cool to 0°C.
  2. Slowly add 2-bromo-1-methyl-3-(trifluoromethyl)benzene.
  3. Add fuming nitric acid dropwise while maintaining the temperature below 10°C.
  4. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
  5. Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
  6. Wash the organic layer with water, sodium bicarbonate solution, and brine.
  7. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the nitrated intermediate.
- Reduction:
  1. Suspend the nitrated intermediate and iron powder in a mixture of ethanol and water.
  2. Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 4-6 hours.

3. Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
4. Filter the reaction mixture through a pad of celite, washing with ethanol.
5. Remove the ethanol under reduced pressure.
6. Extract the aqueous residue with dichloromethane.
7. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
8. Purify the crude product by column chromatography to obtain **2-Methyl-6-(trifluoromethyl)aniline**.



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